molecular formula C12H18O B13610403 4-(3,4-Dimethylphenyl)butan-2-ol

4-(3,4-Dimethylphenyl)butan-2-ol

Cat. No.: B13610403
M. Wt: 178.27 g/mol
InChI Key: TYAGLQZKFKQDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3,4-Dimethylphenyl)butan-2-ol involves the use of Grignard reagents. The synthesis typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with butan-2-one to form the desired alcohol after hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: 4-(3,4-Dimethylphenyl)butan-2-one.

    Reduction: 4-(3,4-Dimethylphenyl)butane.

    Substitution: 4-(3,4-Dimethylphenyl)butan-2-yl chloride.

Scientific Research Applications

4-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)butan-2-one: The ketone analog of the compound.

    4-(3,4-Dimethylphenyl)butane: The fully reduced form of the compound.

    4-(3,4-Dimethylphenyl)butan-2-yl chloride: The chloride derivative of the compound.

Uniqueness

4-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural features, which include a secondary alcohol group and a 3,4-dimethylphenyl substituent

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3

InChI Key

TYAGLQZKFKQDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.